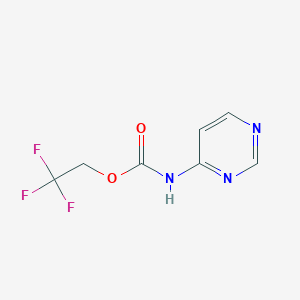![molecular formula C18H17NO4S B2474763 2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide CAS No. 1050624-33-3](/img/structure/B2474763.png)
2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as potassium carbonate. This reaction is typically carried out in ethanol at reflux temperature.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Substitution with the Isopropyl Group: The final step involves the substitution of the phenyl ring with an isopropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-N-phenyl-2H-chromene-6-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and solubility.
2-oxo-N-[2-(methyl)phenyl]-2H-chromene-6-sulfonamide: Contains a methyl group instead of an isopropyl group, which may result in different pharmacokinetic properties.
2-oxo-N-[2-(ethyl)phenyl]-2H-chromene-6-sulfonamide: Contains an ethyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of the isopropyl group in 2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide imparts unique steric and electronic properties, which may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Propriétés
IUPAC Name |
2-oxo-N-(2-propan-2-ylphenyl)chromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12(2)15-5-3-4-6-16(15)19-24(21,22)14-8-9-17-13(11-14)7-10-18(20)23-17/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNDJRDCYWGPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
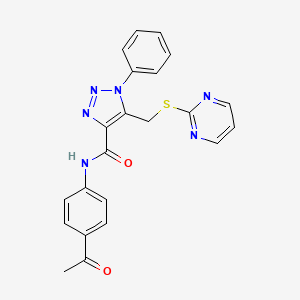
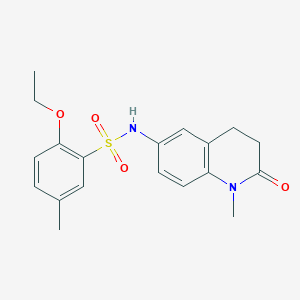
![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)
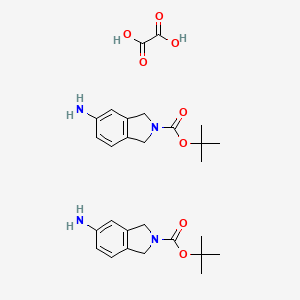
![2-(3-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2474688.png)
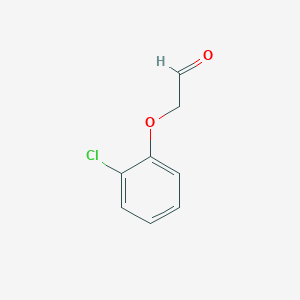
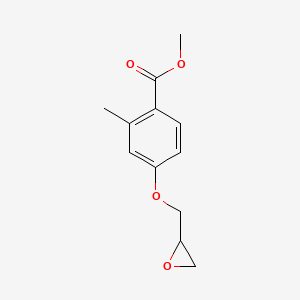
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)
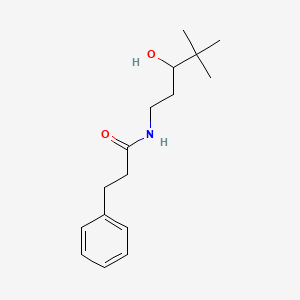
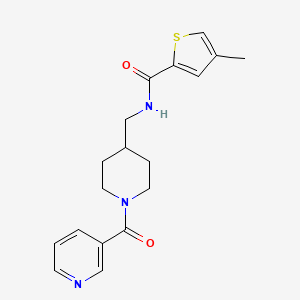
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2474700.png)
